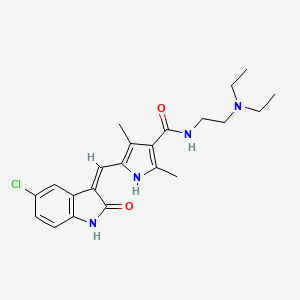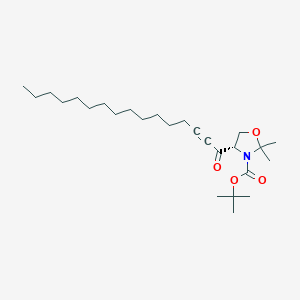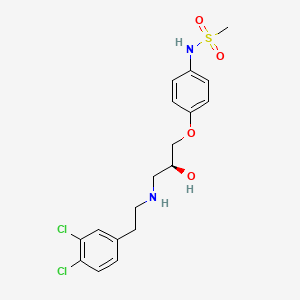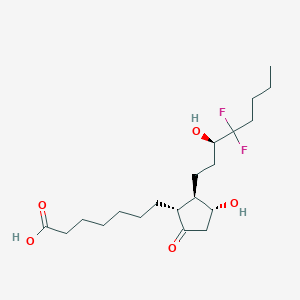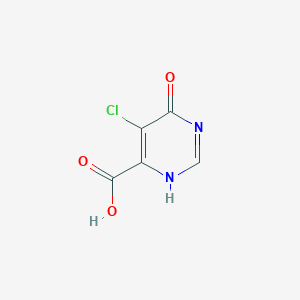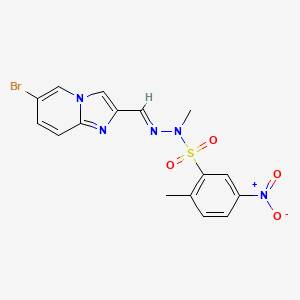
PIK-75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIK-75 is a small molecule inhibitor primarily known for its selective inhibition of the phosphoinositide 3-kinase (PI3K) p110 alpha isoform. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
PIK-75 can be synthesized through a multi-step organic synthesis processThe final product is obtained through a series of condensation and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic chemistry techniques such as condensation reactions, bromination, and purification through chromatography. The scalability of the synthesis would depend on optimizing these steps for large-scale production .
Chemical Reactions Analysis
Types of Reactions
PIK-75 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
PIK-75 has a wide range of scientific research applications, including:
Mechanism of Action
PIK-75 exerts its effects by selectively inhibiting the p110 alpha isoform of PI3K. This inhibition leads to the suppression of downstream signaling pathways, including the AKT pathway, which is crucial for cell survival and proliferation. By blocking these pathways, this compound induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit other kinases such as CDK9, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Wortmannin: Another PI3K inhibitor, but less selective compared to PIK-75.
LY294002: A broad-spectrum PI3K inhibitor with different selectivity profiles.
Alpelisib: A selective PI3K p110 alpha inhibitor used clinically for certain types of breast cancer
Uniqueness of this compound
This compound is unique due to its high selectivity for the p110 alpha isoform of PI3K and its ability to inhibit CDK9. This dual inhibition makes it particularly effective in inducing apoptosis in cancer cells with aberrant PI3K signaling. Its distinct binding mode and potent activity against specific cancer cell lines further highlight its uniqueness compared to other PI3K inhibitors .
Properties
IUPAC Name |
N-[(E)-(6-bromoimidazo[1,2-a]pyridin-2-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-14(22(23)24)7-15(11)27(25,26)20(2)18-8-13-10-21-9-12(17)4-6-16(21)19-13/h3-10H,1-2H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCUNMNWMCKNKK-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
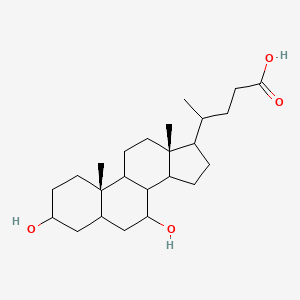
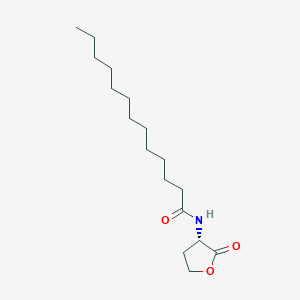
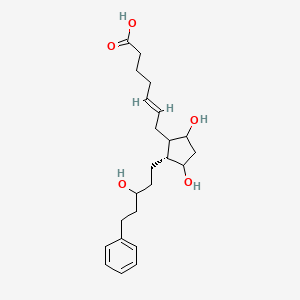
![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)
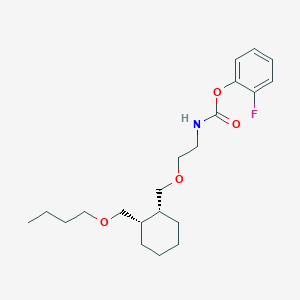
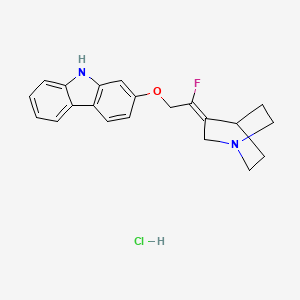
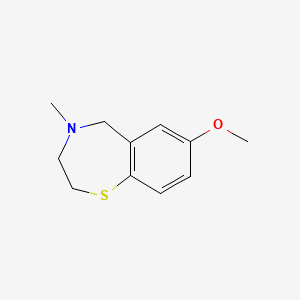
![(E)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B7852663.png)

